LB42708 is a potent and selective farnesyltransferase inhibitor (FTI). [] Farnesyltransferase (FTase) is an enzyme involved in a crucial step of post-translational modification of proteins, specifically the farnesylation of proteins containing a C-terminal CAAX motif. [] This modification is vital for the proper localization and function of many proteins, including the Ras protein. [, ] LB42708 specifically inhibits the farnesylation of Ras, a protein involved in cellular signaling pathways related to cell growth, differentiation, and survival. [, , ] Due to its role in disrupting Ras signaling, LB42708 is primarily investigated for its potential in cancer therapy and inflammatory diseases. [, , , ]
LB42708 exerts its biological effects primarily by inhibiting farnesyltransferase (FTase). [, , ] This inhibition prevents the farnesylation of Ras, a key protein in signal transduction pathways regulating cell growth, proliferation, and survival. [, , ] By blocking Ras farnesylation, LB42708 disrupts downstream signaling cascades, leading to various cellular responses, including:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2